An In-depth Technical Guide to 1-(4-Methoxyphenoxy)propan-2-amine: Chemical Structure and Molecular Properties
An In-depth Technical Guide to 1-(4-Methoxyphenoxy)propan-2-amine: Chemical Structure and Molecular Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 1-(4-Methoxyphenoxy)propan-2-amine. Due to the limited availability of published data on this specific molecule, this guide synthesizes direct evidence with expert analysis of structurally related compounds to offer a robust profile. The document covers the molecule's structural features, physicochemical properties, potential synthetic pathways, and analytical methodologies. Furthermore, it delves into the prospective pharmacological significance of this compound, drawing parallels with analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, providing both established data and scientifically-grounded insights to direct future investigations.
Introduction and Molecular Structure
1-(4-Methoxyphenoxy)propan-2-amine is a primary amine characterized by a methoxyphenoxy group linked to a propan-2-amine moiety via an ether bond. The presence of a chiral center at the second carbon of the propane chain indicates that this compound can exist as two enantiomers, (R)- and (S)-1-(4-Methoxyphenoxy)propan-2-amine. The stereochemistry is a critical factor in its potential biological activity and interaction with chiral biological targets.
The molecular structure combines several key functional groups that dictate its chemical behavior and potential pharmacological profile: a primary amine, an ether linkage, and an aromatic ring with a methoxy substituent. The primary amine group imparts basicity and is a common feature in many biologically active compounds, allowing for salt formation and hydrogen bonding. The ether linkage provides flexibility to the molecule, while the methoxy-substituted phenyl ring influences its lipophilicity and potential for aromatic interactions.
Physicochemical and Spectroscopic Properties
Direct experimental data for 1-(4-Methoxyphenoxy)propan-2-amine is not widely available. However, based on its structure and data from analogous compounds, we can predict its key properties.
| Property | Predicted/Reported Value | Source/Basis of Prediction |
| Molecular Formula | C10H15NO2 | - |
| Molecular Weight | 181.23 g/mol | - |
| IUPAC Name | 1-(4-methoxyphenoxy)propan-2-amine | - |
| CAS Number | Not assigned | - |
| Appearance | Likely a light yellow oil or low melting solid | Inferred from similar compounds[1] |
| Boiling Point | Estimated >250 °C | Inferred from structurally similar compounds |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General properties of similar amines |
| pKa (of the amine) | Estimated 9.0 - 10.0 | Typical range for primary amines |
Spectroscopic Data
The 1H NMR spectrum for 1-(4-methoxyphenoxy)propan-2-amine has been reported, providing confirmation of its structure.[1]
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1H NMR (300 MHz, CDCl3): δ 6.88 – 6.74 (m, 4H, Ar-H), 3.75 (dd, J = 8.9, 4.2 Hz, 1H, CH2), 3.70 (s, 3H, OCH3), 3.61 – 3.52 (m, 1H, CH2), 3.34 – 3.19 (m, 1H, CH), 1.56 (s, 2H, NH2), 1.10 (d, J = 6.5 Hz, 3H, CHCH3).[1]
The spectrum shows the characteristic aromatic protons, the methoxy group protons, and the protons of the propan-2-amine chain, consistent with the proposed structure.
Synthesis and Methodologies
A likely synthetic route to 1-(4-Methoxyphenoxy)propan-2-amine would involve a two-step process starting from 4-methoxyphenol.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-(4-Methoxyphenoxy)propan-2-amine.
Experimental Protocol: Synthesis of 1-(4-Methoxyphenoxy)propan-2-amine
Step 1: Synthesis of 1-(4-Methoxyphenoxy)propan-2-one
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To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
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Heat the mixture to reflux.
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Add chloroacetone (1.1 eq) dropwise to the refluxing mixture.
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Continue refluxing for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield pure 1-(4-Methoxyphenoxy)propan-2-one.
Step 2: Reductive Amination to 1-(4-Methoxyphenoxy)propan-2-amine
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Dissolve 1-(4-Methoxyphenoxy)propan-2-one (1.0 eq) in methanol.
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Add a solution of ammonia in methanol (excess).
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To this mixture, add a reducing agent such as sodium cyanoborohydride (NaBH3CN, 1.5 eq) in portions.
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
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Once the reaction is complete, quench by the careful addition of water.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude amine by column chromatography or distillation under reduced pressure to obtain 1-(4-Methoxyphenoxy)propan-2-amine.
Potential Pharmacological Profile and Biological Significance
While there is no specific pharmacological data available for 1-(4-Methoxyphenoxy)propan-2-amine, its structural similarity to known bioactive molecules allows for informed speculation on its potential biological activities.
Structural Analogs and Inferred Activity
Many compounds with a phenoxy-propan-amine scaffold exhibit a range of pharmacological effects. For instance, beta-blockers, used in the treatment of cardiovascular diseases, often contain a similar structural motif. The primary amine and the aromatic ring are key pharmacophoric features that can interact with various receptors and enzymes.
The structurally related compound, 1-(4-methoxyphenyl)propan-2-amine (also known as 4-methoxyamphetamine), is a known psychoactive substance that acts as a serotonin-dopamine releasing agent and reuptake inhibitor.[2] The key difference in the user-requested compound is the ether linkage, which will alter its three-dimensional shape, flexibility, and polarity, likely leading to a different pharmacological profile.
The N-benzyl derivative of 1-(4-methoxyphenyl)propan-2-amine is a key intermediate in the synthesis of formoterol, a long-acting β2-adrenoceptor agonist used in the treatment of asthma.[3] This highlights the potential of the core propan-2-amine structure in interacting with adrenergic receptors.
Future Research Directions
Caption: A logical workflow for investigating the pharmacological profile of 1-(4-Methoxyphenoxy)propan-2-amine.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of 1-(4-Methoxyphenoxy)propan-2-amine.
Chromatographic Methods
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the analysis of this volatile amine. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that can confirm the structure.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be effective for purity determination. UV detection at a wavelength corresponding to the absorbance of the methoxyphenyl group (around 225 nm and 275 nm) would be appropriate.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: As previously mentioned, 1H NMR is invaluable for structural elucidation.[1] 13C NMR would further confirm the carbon skeleton, and 2D NMR techniques (e.g., COSY, HSQC) could be used for unambiguous assignment of all proton and carbon signals.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm-1), C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether and methoxy groups, and C=C stretching of the aromatic ring.
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Mass Spectrometry (MS): In addition to GC-MS, direct infusion electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound.
Conclusion
1-(4-Methoxyphenoxy)propan-2-amine is a chiral primary amine with a unique combination of functional groups that suggest potential biological activity. While direct experimental data is limited, this guide has provided a comprehensive overview of its chemical structure, predicted properties, and likely synthetic and analytical methodologies based on established chemical principles and data from structurally related compounds. The potential for this molecule to interact with biological targets, particularly G-protein coupled receptors, warrants further investigation. This document serves as a foundational resource to stimulate and guide future research into the chemical and pharmacological properties of this intriguing molecule.
References
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PubChem. (n.d.). N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
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Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. Retrieved February 21, 2026, from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-propanol. Retrieved February 21, 2026, from [Link]
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PubChem. (n.d.). 4-Methoxyamphetamine. Retrieved February 21, 2026, from [Link]
